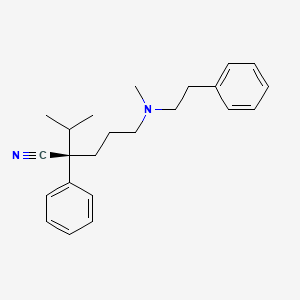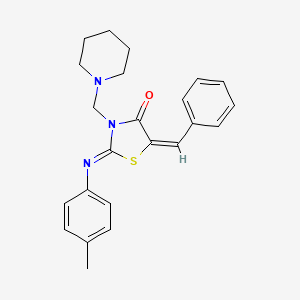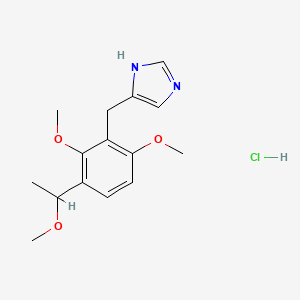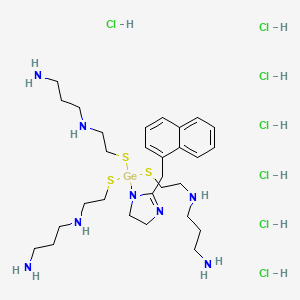
(2Z,6E)-3,7-Dimethyl-2,6-nonadienenitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2Z,6E)-3,7-Dimethyl-2,6-nonadienenitrile is an organic compound belonging to the class of nitriles It is characterized by its unique structure, which includes two double bonds in the Z and E configurations, respectively
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2Z,6E)-3,7-Dimethyl-2,6-nonadienenitrile typically involves the use of farnesyl diphosphate as a precursor. The process includes the condensation of isopentenyl pyrophosphate and dimethylallyl pyrophosphate to form (2Z,6E)-farnesyl diphosphate, which is then converted to the desired nitrile compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of specific catalysts and controlled reaction environments is crucial to achieve the desired product efficiently .
Analyse Chemischer Reaktionen
Types of Reactions
(2Z,6E)-3,7-Dimethyl-2,6-nonadienenitrile undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitrile group is replaced by other functional groups
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas for reduction, oxidizing agents like potassium permanganate for oxidation, and nucleophiles for substitution reactions. The reaction conditions, such as temperature and pressure, are optimized based on the desired product .
Major Products Formed
The major products formed from these reactions include primary amines from reduction, oxides from oxidation, and various substituted compounds from nucleophilic substitution .
Wissenschaftliche Forschungsanwendungen
(2Z,6E)-3,7-Dimethyl-2,6-nonadienenitrile has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of fragrances and flavors due to its unique chemical properties .
Wirkmechanismus
The mechanism of action of (2Z,6E)-3,7-Dimethyl-2,6-nonadienenitrile involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes and receptors, leading to various physiological effects. The exact molecular targets and pathways are subjects of ongoing research .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (2Z,6E)-farnesyl diphosphate
- (2Z,6E)-2,6-Dimethyl-2,6-octadiene-1,8-diol
- (2Z,6E)-2,6-Dibenzylidenecyclohexanone
Uniqueness
(2Z,6E)-3,7-Dimethyl-2,6-nonadienenitrile is unique due to its specific double bond configuration and nitrile group, which confer distinct chemical and physical properties. These properties make it valuable for specific applications in various fields .
Eigenschaften
CAS-Nummer |
1450589-74-8 |
|---|---|
Molekularformel |
C11H17N |
Molekulargewicht |
163.26 g/mol |
IUPAC-Name |
(2Z,6E)-3,7-dimethylnona-2,6-dienenitrile |
InChI |
InChI=1S/C11H17N/c1-4-10(2)6-5-7-11(3)8-9-12/h6,8H,4-5,7H2,1-3H3/b10-6+,11-8- |
InChI-Schlüssel |
DHJVLXVXNFUSMU-HOLFWZHHSA-N |
Isomerische SMILES |
CC/C(=C/CC/C(=C\C#N)/C)/C |
Kanonische SMILES |
CCC(=CCCC(=CC#N)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(E)-but-2-enedioic acid;[1-(3,5-dioxo-4-azatricyclo[5.2.1.02,6]dec-8-en-4-yl)-3-(4-pyridin-2-ylpiperazin-1-yl)propan-2-yl] cyclohexanecarboxylate](/img/structure/B12739670.png)
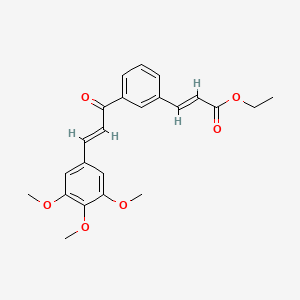
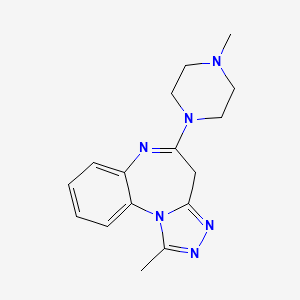
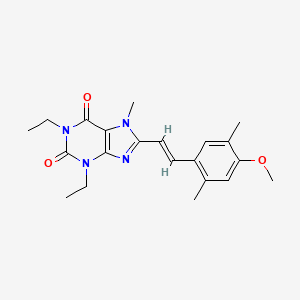
![4-methylbenzenesulfonic acid;[1-(2-morpholin-4-ylethyl)indol-3-yl]-(2,2,3,3-tetramethylcyclopropyl)methanone](/img/structure/B12739699.png)
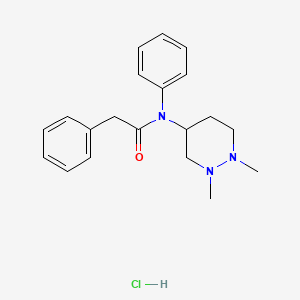

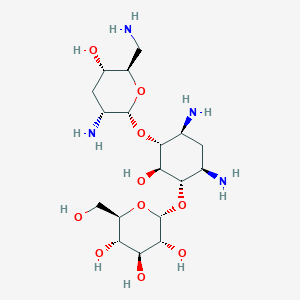
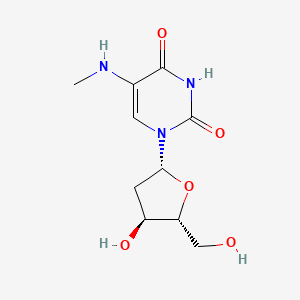
![2-[(7S)-7-[5-(4-ethylphenyl)thiophen-2-yl]-1,1-dioxo-4-(pyridine-2-carbonyl)-1,4-thiazepan-7-yl]-N-hydroxyacetamide](/img/structure/B12739721.png)
